

# Tubastatin A selectivity HDAC6 vs HDAC8 vs HDAC10

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tubastatin A

CAS No.: 1252003-15-8

Cat. No.: S548562

[Get Quote](#)

## Tubastatin A Selectivity Profile

The table below summarizes the core quantitative data on **Tubastatin A**'s activity against HDAC6, HDAC8, and HDAC10.

| HDAC Isoform | Inhibitory Activity         | Notes on Selectivity                                                                                                                                                            |
|--------------|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| HDAC6        | Potent Inhibitor [1]        | Annotated as a selective HDAC6 inhibitor; also a highly potent HDAC10 binder [1].                                                                                               |
| HDAC8        | No significant activity [1] | Shares structural similarity with HDAC8 inhibitor PCI-34051 but presents its zinc-binding group (ZBG) at an opposing position, leading to a different selectivity profile [1].  |
| HDAC10       | Potent Inhibitor [1] [2]    | Selectivity for HDAC subfamily IIb [2]. A basic nitrogen in the cap group is important for potent HDAC10 binding, likely via hydrogen bonding with gatekeeper residue E272 [1]. |

## HDAC Classification and Selectivity

This diagram illustrates the classification of Zn<sup>2+</sup>-dependent HDACs and **Tubastatin A**'s selectivity within this family.



[Click to download full resolution via product page](#)

## Frequently Asked Questions

**Q1: What is the structural basis for **Tubastatin A**'s selectivity towards HDAC6/10 over HDAC8?** While **Tubastatin A** and the selective HDAC8 inhibitor PCI-34051 share a similar N-benzylindole core, they present their Zinc-Binding Groups (ZBGs) at **opposing positions** of this core [1]. This critical difference in molecular orientation is responsible for their distinct selectivity profiles, preventing **Tubastatin A** from effectively binding to HDAC8.

**Q2: How can I confirm HDAC6/10 binding and inhibition in my cellular models?** You can use the following established methodologies to verify target engagement and functional inhibition:

- **Surface Plasmon Resonance (SPR):** A direct method to confirm and quantify the binding affinity of **Tubastatin A** to HDAC6 and HDAC10 [3].
- **Cellular Thermal Shift Assay (CETSA):** This assay can be used in a cellular lysate or live-cell format to demonstrate that **Tubastatin A** binding stabilizes HDAC6 and HDAC10 against thermal denaturation, confirming target engagement within a cellular context [3].
- **Functional Assays:** Measure the acetylation status of known substrates. A successful inhibition of HDAC6 will lead to increased **alpha-tubulin acetylation** [3] [4]. For HDAC10, inhibition impacts polyamine metabolism by affecting the hydrolysis of **N8-acetylspermidine** [3].

## Troubleshooting Guide

| Issue                                                                         | Possible Cause                                           | Suggested Solution                                                                                                                                                                                           |
|-------------------------------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Unexpected cytotoxicity in cell models.</b>                                | Off-target effects on class I HDACs (HDAC1, 2, 3).       | Verify Tubastatin A's selectivity in your assay system. Titrate the compound to find the lowest effective dose. Use a positive control selective inhibitor to distinguish on-target from off-target effects. |
| <b>Weak phenotypic response despite HDAC6/10 inhibition.</b>                  | Compensatory signaling pathways or intrinsic resistance. | Combine Tubastatin A with other targeted agents. Investigate cross-talk with pathways like AKT/mTOR/ULK1, which can be modulated by HDAC inhibition [3].                                                     |
| <b>Inconsistent acetylation readouts (e.g., <math>\alpha</math>-tubulin).</b> | Inadequate sample preparation or assay timing.           | Optimize lysis conditions to preserve post-translational modifications. Perform a time-course experiment to identify the peak of acetylation after inhibitor treatment.                                      |

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Design and Synthesis of Dihydroxamic Acids as HDAC6/8/10 ... [pmc.ncbi.nlm.nih.gov]
2. Novel selective indole based histone deacetylase 10 ... [nature.com]
3. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 ... [pmc.ncbi.nlm.nih.gov]
4. Small molecules targeting HDAC6 for cancer treatment [sciencedirect.com]

To cite this document: Smolecule. [Tubastatin A selectivity HDAC6 vs HDAC8 vs HDAC10].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548562#tubastatin-a-selectivity-hdac6-vs-hdac8-vs-hdac10>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)